Vilazodone hydrochloride Vilazodone hydrochloride Vilazodone is a selective serotonin (5-HT) reuptake inhibitor (SSRI) and a 5-HT-1A receptor partial agonist, with antidepressant and anti-anxiety activities. Vilazodone inhibits the reuptake of serotonin from the synaptic cleft while stimulating the release of 5-HT into the synaptic cleft. This increases the concentration of 5-HT in the synaptic cleft and potentiates serotonergic neurotransmission in the central nervous system.
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and partial serotonin receptor agonist which is used in the therapy of major depressive disorders. In premarketing clinical trials, vilazodone therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury.
Vilazodone is a 1-benzofuran that is 5-(piperazin-1-yl}-1-benzofuran-2-carboxamide having a (5-cyanoindol-3-yl)butyl group attached at position N-4 on the piperazine ring. Used for the treatment of major depressive disorder. It has a role as an antidepressant, a serotonergic agonist and a serotonin uptake inhibitor. It is a member of indoles, a nitrile, a N-arylpiperazine, a N-alkylpiperazine, a member of 1-benzofurans and a monocarboxylic acid amide. It is a conjugate base of a vilazodone(1+).
Brand Name: Vulcanchem
CAS No.: 163521-12-8
VCID: VC0003377
InChI: InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)
SMILES: C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N
Molecular Formula: C26H28ClN5O2
Molecular Weight: 441.5 g/mol

Vilazodone hydrochloride

CAS No.: 163521-12-8

Inhibitors

VCID: VC0003377

Molecular Formula: C26H28ClN5O2

Molecular Weight: 441.5 g/mol

Purity: >98%

Vilazodone hydrochloride - 163521-12-8

CAS No. 163521-12-8
Product Name Vilazodone hydrochloride
Molecular Formula C26H28ClN5O2
Molecular Weight 441.5 g/mol
IUPAC Name 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)
Standard InChIKey RPZBRGFNBNQSOP-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N
Canonical SMILES C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl
Appearance Solid powder
Colorform Solid from ethyl acetate
Physical Description Solid
Description Vilazodone is a selective serotonin (5-HT) reuptake inhibitor (SSRI) and a 5-HT-1A receptor partial agonist, with antidepressant and anti-anxiety activities. Vilazodone inhibits the reuptake of serotonin from the synaptic cleft while stimulating the release of 5-HT into the synaptic cleft. This increases the concentration of 5-HT in the synaptic cleft and potentiates serotonergic neurotransmission in the central nervous system.
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and partial serotonin receptor agonist which is used in the therapy of major depressive disorders. In premarketing clinical trials, vilazodone therapy was not associated with an increased rate of elevations in serum aminotransferase levels, and it has yet to be linked to instances of clinically apparent acute liver injury.
Vilazodone is a 1-benzofuran that is 5-(piperazin-1-yl}-1-benzofuran-2-carboxamide having a (5-cyanoindol-3-yl)butyl group attached at position N-4 on the piperazine ring. Used for the treatment of major depressive disorder. It has a role as an antidepressant, a serotonergic agonist and a serotonin uptake inhibitor. It is a member of indoles, a nitrile, a N-arylpiperazine, a N-alkylpiperazine, a member of 1-benzofurans and a monocarboxylic acid amide. It is a conjugate base of a vilazodone(1+).
Purity >98%
Shelf Life Stable under normal handling conditions. /Vilazodone hydrochloride/
Solubility In water, 6.125X10-2 mg/L at 25 °C (est)
1.23e-01 g/L
Synonyms 2-benzofurancarboxamide, 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-, hydrochloride (1:1)
5-(4-(4-(5-cyano-3-indolyl)butyl)-1-piperazinyl)benzofuran-2-carboxamide
68843, EMD
EMB 68843
EMB-68843
EMB68843
EMD 68843
HCl, Vilazodone
Hydrochloride, Vilazodone
Viibryd
vilazodone
Vilazodone HCl
vilazodone hydrochloride
Vapor Pressure 2.37X10-16 mm Hg at 25 °C (est)
Reference 1. IDrugs. 2007 Mar;10(3):193-201.

Drug evaluation: Vilazodone--a combined SSRI and 5-HT1A partial agonist for the
treatment of depression.

de Paulis T(1).

Author information:
(1)Lntdp@earthlink.net

Vilazodone is a combined selective serotonin reuptake inhibitor (SSRI) and a
5-HT(1A) receptor partial agonist that is being developed by Clinical Data Inc
for the treatment of depression. In preclinical studies, vilazodone compared
favorably to other antidepressants such as paroxetine and fluoxetine. Orally
administered vilazodone inhibited ultrasonic vocalization in the rat after
electrical foot shock (a model of anxiolytic activity). Yet, in the forced
swimming test model of depression in rats, vilazodone administered
intraperitoneally was active at 1 mg/kg but not at 3 or 10 mg/kg. During clinical
trials, vilazodone completely abolished REM sleep for 8 h and demonstrated
antidepressant efficacy that was equal to that of current antidepressant
therapeutics. The author concludes that the success of vilazodone as an effective
antidepressant agent will depend on whether the drug can produce a more rapid
antidepressant effect than other SSRI agents, or if specific genetic markers of
patients can be associated with clinical efficacy.

2. Eur J Pharmacol. 2005 Mar 7;510(1-2):49-57.

Neurochemical evaluation of the novel 5-HT1A receptor partial agonist/serotonin
reuptake inhibitor, vilazodone.

Hughes ZA(1), Starr KR, Langmead CJ, Hill M, Bartoszyk GD, Hagan JJ, Middlemiss
DN, Dawson LA.

Author information:
(1)Neuropharmacology Research, Psychiatry CEDD, Glaxo Smith Kline, New Frontiers
Science Park, Third Avenue, Harlow, Essex, CM19 5AW, UK.

Vilazodone has been reported to be an inhibitor of 5-hydoxytryptamine (5-HT)
reuptake and a partial agonist at 5-HT1A receptors. Using [35S]GTPgammaS binding
in rat hippocampal tissue, vilazodone was demonstrated to have an intrinsic
activity comparable to the 5-HT1A receptor agonist
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). Vilazodone (1-10 mg/kg p.o.)
dose-dependently displaced in vivo [3H]DASB
(N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine) binding from rat cortex
and hippocampus, indicating that vilazodone occupies 5-HT transporters in vivo.
Using in vivo microdialysis, vilazodone (10 mg/kg p.o.) was demonstrated to cause
a 2-fold increase in extracellular 5-HT but no change in noradrenaline or
dopamine levels in frontal cortex of freely moving rats. In contrast,
administration of 8-OH-DPAT (0.3 mg/kg s.c.), either alone or in combination with
a serotonin specific reuptake inhibitor (SSRI; paroxetine, 3 mg/kg p.o.),
produced no increase in cortical 5-HT whilst increasing noradrenaline and
dopamine 2 and 4 fold, respectively. A 2-fold increase in extracellular 5-HT
levels (but no change in noradrenaline or dopamine levels) was observed after
combination of the 5-HT(1A) receptor antagonist,
N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(pyridinyl)cyclohexanecarboxamid
e) (WAY-100635; 0.3 mg/kg s.c.) and paroxetine (3 mg/kg p.o.). In summary,
vilazodone behaved as a high efficacy partial agonist at the rat hippocampal
5-HT1A receptors in vitro and occupied 5-HT transporters in vivo. In vivo
vilazodone induced a selective increase in extracellular levels of 5-HT in the
rat frontal cortex. This profile was similar to that seen with a 5-HT1A receptor
antagonist plus an SSRI but in contrast to 8-OH-DPAT either alone or in
combination with paroxetine.



3. Bioorg Med Chem Lett. 2004 May 17;14(10):2681-4.

A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic
acids in the preparation of an o-hydroxylated metabolite of vilazodone.

Heinrich T(1), Böttcher H.

Author information:
(1)Merck KGaA, Preclinical Pharmaceutical Research, Frankfurter Str. 250, 64293
Darmstadt, Germany. timo.heinrich@merck.de

A major metabolite of the potential antidepressant vilazodone formed in rat, dog,
monkey and human liver microsomes is the 5-cyano-6-hydroxy-1H-indole derivative.
For the construction of the salicyl-like substituted indole we adapted a
synthesis of carmoxirole using Japp-Klingemann type Fischer-indole synthesis
protocols. Functional group interconversion of carboxylic acid via carboxamide
into cyanide was performed with methanesulfonic acid chloride.
PubChem Compound 6918314
Last Modified Nov 11 2021
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